2-(2-Chloroethoxy)ethanamine
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Overview
Description
2-(2-chloroethoxy)ethan-1-amine is an organic compound with the molecular formula C4H10ClNO. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. The compound is characterized by the presence of a chloroethoxy group and an amine group, making it reactive and useful in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-chloroethoxy)ethan-1-amine can be synthesized through the reaction of 2-(2-chloroethoxy)ethanol with ammonia. The reaction typically involves heating the chloroethoxyethanol with a concentrated solution of ammonia in ethanol. The process is carried out in a sealed tube to prevent the escape of ammonia gas .
Industrial Production Methods
In industrial settings, the production of 2-(2-chloroethoxy)ethan-1-amine may involve the use of specific catalysts to enhance the reaction efficiency. For example, ethylene chlorohydrin can be reacted with ethylene oxide in the presence of a catalyst to produce 2-(2-chloroethoxy)ethanol, which is then converted to 2-(2-chloroethoxy)ethan-1-amine .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethoxy)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Products include nitro compounds or oximes.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-(2-chloroethoxy)ethan-1-amine is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)ethan-1-amine involves its reactivity due to the presence of both the chloroethoxy and amine groups. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic substitution and other reactions. These interactions can lead to changes in the activity of the target molecules, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroethoxy)ethanol: Similar in structure but lacks the amine group.
2-(2-aminoethoxy)ethanol: Contains an amino group but lacks the chloro group.
Diethylene glycol monochlorohydrin: Similar structure but different functional groups.
Uniqueness
2-(2-chloroethoxy)ethan-1-amine is unique due to the presence of both the chloroethoxy and amine groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
IUPAC Name |
2-(2-chloroethoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO/c5-1-3-7-4-2-6/h1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOBMFBKAQDILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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